molecular formula C11H18N4O B11788826 N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B11788826
M. Wt: 222.29 g/mol
InChI Key: NXYXOZMVEGDGGL-UHFFFAOYSA-N
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Description

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine ring system, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the condensation of appropriate amines with imidazo[1,2-a]pyrazine derivatives. One common method involves the reaction of diethylamine with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid under dehydrating conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A related compound with similar structural features but lacking the diethyl and carboxamide groups.

    Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrazine ring.

Uniqueness

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and carboxamide groups contribute to its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N,N-diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C11H18N4O/c1-3-14(4-2)11(16)9-10-13-6-8-15(10)7-5-12-9/h6,8-9,12H,3-5,7H2,1-2H3

InChI Key

NXYXOZMVEGDGGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

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